Ammonium perrhenate (APR, NH4ReO4, CAS: 13598-65-7) is a stable, white crystalline solid that serves as the primary commercial vector for rhenium in industrial and scientific material selection [1]. Featuring high aqueous solubility, a well-defined thermal decomposition profile, and a completely volatile cation, it is the universal precursor for the production of high-purity rhenium metal powder, rhenium-containing superalloys, and heterogeneous catalysts [2]. Unlike complex organometallic rhenium compounds or highly acidic solutions, APR offers a stable, non-hygroscopic, and easily scalable baseline for both aqueous impregnation workflows and direct hydrogen reduction processes, establishing it as the foundational material for rhenium procurement.
Substituting ammonium perrhenate with alternative rhenium sources introduces severe process liabilities in both metallurgy and catalysis. Alkali perrhenates, such as potassium perrhenate (KReO4), leave permanent alkali metal residues upon thermal decomposition; this cationic contamination acts as a severe poison in supported catalysts and critically compromises the high-temperature mechanical integrity of aerospace superalloys [1]. Conversely, while perrhenic acid (HReO4) avoids alkali contamination, it is a highly acidic, corrosive liquid that complicates exact stoichiometric weighing, requires specialized storage, and increases the risk of alumina support degradation during catalyst impregnation [2]. Ammonium perrhenate uniquely combines the precise, gravimetric handling of a stable solid with a completely volatile non-metal byproduct profile, rendering it strictly non-interchangeable for high-purity applications.
For the preparation of supported catalysts via incipient wetness impregnation, precursor solubility dictates the maximum possible metal loading per cycle. Ammonium perrhenate exhibits an aqueous solubility of approximately 62.3 g/L at 20 °C[1]. In contrast, potassium perrhenate (KReO4) demonstrates significantly lower solubility, requiring heating to 60 °C just to match the solubility that APR achieves at 10 °C[1]. This substantial advantage at ambient temperatures allows manufacturers to achieve target rhenium loadings on alumina or carbon supports with fewer impregnation-drying cycles and lower solvent volumes.
| Evidence Dimension | Aqueous solubility at ambient temperature |
| Target Compound Data | ~62.3 g/L at 20 °C |
| Comparator Or Baseline | Potassium perrhenate (~14.7 g/L at 30 °C) |
| Quantified Difference | >4x higher solubility for the ammonium salt |
| Conditions | Aqueous solution, 20-30 °C |
High aqueous solubility streamlines the manufacturing of high-loading heterogeneous catalysts by minimizing solvent use and eliminating the need for heated impregnation baths.
In the production of rhenium metal powder and supported rhenium oxides, the precursor must decompose without leaving solid impurities. Under a hydrogen atmosphere at elevated temperatures (300–700 °C), ammonium perrhenate reduces completely to pure metallic rhenium, with the ammonium cation decomposing entirely into volatile ammonia and water [2]. Substituting APR with potassium perrhenate results in residual potassium contamination, which is a known poison for catalytic converters and a structural defect source in superalloys [1]. The strictly volatile nature of APR's byproducts ensures >99.99% purity in the final rhenium phase.
| Evidence Dimension | Solid residue after thermal reduction |
| Target Compound Data | 0% non-rhenium solid residue (yields pure Re or Re oxides) |
| Comparator Or Baseline | Potassium perrhenate (leaves permanent K+ residue) |
| Quantified Difference | Complete volatilization of the cation vs. permanent alkali contamination |
| Conditions | Thermal decomposition / H2 reduction at 300–700 °C |
Residue-free decomposition is an absolute prerequisite for procuring precursors destined for aerospace-grade superalloys and sensitive bimetallic catalysts.
Precise stoichiometric control is critical when formulating bimetallic catalysts (e.g., Pt-Re/Al2O3). Ammonium perrhenate is a stable, non-hygroscopic crystalline powder that allows for exact analytical weighing [1]. Its closest residue-free substitute, perrhenic acid (HReO4), is commercially supplied as an aqueous solution [2]. The liquid form of perrhenic acid is susceptible to concentration variations due to evaporation or moisture absorption, and its high acidity can inadvertently etch or alter the pore structure of sensitive catalyst supports during impregnation. APR provides a neutral, stable solid alternative that guarantees batch-to-batch reproducibility.
| Evidence Dimension | Dosing precision and handling state |
| Target Compound Data | Solid-state gravimetric weighing (stable crystalline powder) |
| Comparator Or Baseline | Perrhenic acid (volumetric/liquid dosing of corrosive solution) |
| Quantified Difference | Exact mass control without support-etching acidity vs. variable concentration liquid |
| Conditions | Ambient laboratory/industrial catalyst formulation |
Procuring a solid, stable powder ensures exact stoichiometric ratios in catalyst manufacturing, directly reducing batch-to-batch variability.
In powder metallurgy, the physical characteristics of the APR precursor directly dictate the quality of the final rhenium ingot. Research demonstrates that controlling the particle size of ammonium perrhenate prior to hydrogen reduction significantly enhances the final material density. Reducing APR to a D50 of 19.74 µm yields a rhenium powder that, when pressed and sintered, achieves a density of 20.106 g/cm³ (95.56% of rhenium's theoretical density) [1]. Standard, coarse APR (D50 >80 µm) suffers from disproportionation during reduction, leading to uneven particle size distribution and lower-density ingots with surface hole defects [1].
| Evidence Dimension | Sintered ingot density based on precursor particle size |
| Target Compound Data | Fine APR precursor (D50 ~19.74 µm) yields 20.106 g/cm³ Re ingot |
| Comparator Or Baseline | Standard coarse APR (D50 >80 µm) |
| Quantified Difference | >95% theoretical density achieved with fine APR vs. lower density and defect-prone ingots with coarse APR |
| Conditions | Hydrogen reduction at 700 °C followed by pressing/sintering |
Buyers in powder metallurgy must prioritize APR with controlled, fine particle size distributions to successfully manufacture high-density, defect-free rhenium components.
Directly leveraging its residue-free thermal decomposition profile, ammonium perrhenate is the industry-standard precursor for producing >99.99% pure rhenium metal powder via hydrogen reduction. This high-purity powder is essential for alloying with nickel to manufacture high-temperature superalloys used in aviation turbine blades[1].
Due to its high aqueous solubility and precise gravimetric dosing capabilities, APR is the preferred precursor for the incipient wetness impregnation of alumina supports. It is co-impregnated with platinum salts to create highly active, alkali-free Pt-Re/Al2O3 catalysts critical for high-octane gasoline production [2].
APR's ability to decompose cleanly into rhenium oxides without introducing cationic poisons makes it the optimal starting material for generating Re2O7/Al2O3 heterogeneous catalysts, which are heavily utilized in industrial olefin metathesis and biomass upgrading[3].
Oxidizer;Irritant